4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound with significant applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. Its unique structural properties make it a valuable tool for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the acetylation of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide using acetic anhydride in the presence of a suitable catalyst such as pyridine. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is widely used in scientific research due to its potential therapeutic benefits and unique chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studying enzyme inhibition and protein interactions.
Medicine: As a lead compound in drug discovery and development.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with key enzymes involved in biological processes. The exact mechanism of action depends on the specific application and the biological system under study.
Comparison with Similar Compounds
4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to its specific structural features and functional groups. Similar compounds include:
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Lacks the acetyl group.
4-acetylbenzenesulfonamide: Lacks the 3-hydroxy-3-phenylpropyl group.
N-(3-hydroxypropyl)benzenesulfonamide: Lacks the phenyl group.
Properties
IUPAC Name |
4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIIAVQUEKIRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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